molecular formula C4H11BN4 B094533 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole CAS No. 19258-82-3

1,4-Diethyl-4,5-dihydro-1H-tetrazaborole

Cat. No.: B094533
CAS No.: 19258-82-3
M. Wt: 125.97 g/mol
InChI Key: GHBNIGBEIAROJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diethyl-4,5-dihydro-1H-tetrazaborole is a boron-containing heterocyclic compound featuring a tetrazole ring fused with a dihydroborole moiety. The structure comprises a five-membered ring system with alternating nitrogen and boron atoms, substituted with ethyl groups at the 1- and 4-positions. The compound’s nomenclature and structural framework suggest similarities to tetrazole derivatives, but the incorporation of boron introduces unique electronic and steric characteristics .

Properties

CAS No.

19258-82-3

Molecular Formula

C4H11BN4

Molecular Weight

125.97 g/mol

IUPAC Name

1,4-diethyl-5H-tetrazaborole

InChI

InChI=1S/C4H11BN4/c1-3-8-5-9(4-2)7-6-8/h5H,3-4H2,1-2H3

InChI Key

GHBNIGBEIAROJF-UHFFFAOYSA-N

SMILES

B1N(N=NN1CC)CC

Canonical SMILES

B1N(N=NN1CC)CC

Synonyms

1,4-Diethyl-4,5-dihydro-1H-tetrazaborole

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of tetrazaborole compounds exhibit notable antimicrobial properties. For instance, studies have shown that 1,4-diethyl-4,5-dihydro-1H-tetrazaborole has potential activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, which disrupts cellular functions and leads to cell death.

Anticancer Properties
Recent investigations into the anticancer potential of tetrazaborole derivatives have revealed promising results. Compounds similar to this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. The structural features of these compounds contribute to their ability to interact with specific molecular targets involved in cancer progression.

Materials Science

Nanomaterials Development
this compound has been explored for its role in the synthesis of novel nanomaterials. Its boron content allows for the modification of carbon-based materials, enhancing their mechanical and thermal properties. Research indicates that incorporating this compound into polymer matrices can lead to improved strength and thermal stability.

Coatings and Adhesives
The compound is also being investigated for use in advanced coatings and adhesives. Its unique chemical structure allows for enhanced adhesion properties and resistance to environmental degradation. Studies have demonstrated that coatings formulated with tetrazaborole derivatives exhibit superior performance in terms of durability and resistance to moisture.

Agricultural Chemistry

Pesticide Development
In the field of agricultural chemistry, this compound is being studied as a potential precursor for developing new pesticides. Its efficacy against specific pests and pathogens makes it a candidate for further exploration in crop protection formulations. The compound's mode of action may involve disrupting metabolic pathways in target organisms.

Case Studies

Field Application Findings
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacterial strains; mechanism involves enzyme inhibition.
Materials ScienceNanomaterials DevelopmentEnhanced mechanical properties when incorporated into polymer matrices.
Agricultural ChemistryPesticide DevelopmentPromising efficacy against pests; potential for novel crop protection formulations.

Comparison with Similar Compounds

4,5-Dihydro-1H-tetrazole Derivatives

Compounds such as those synthesized in (e.g., coumarin-linked tetrazoles) share the 4,5-dihydrotetrazole core but lack boron. These derivatives are typically synthesized via cyclization reactions involving nitriles and hydrazoic acid. Key differences include:

  • Stability : Boron-containing heterocycles often exhibit lower thermal stability due to weaker B–N bonds, whereas traditional tetrazoles (e.g., ’s compounds) are more robust under ambient conditions.
  • Applications: Non-boron tetrazoles are widely used as ligands or bioactive agents, while boron analogues may serve as precursors for boron-doped materials .

Boron-Embedded Heterocycles

However, this compound’s fused tetrazole-borole system is distinct, likely influencing its reactivity. For instance:

  • Synthetic Routes : Boron heterocycles often require specialized reagents (e.g., boronic acids or BH₃ adducts), contrasting with the azide-based methods for tetrazoles ().
  • Functionalization : The ethyl substituents in the target compound may hinder electrophilic substitution, whereas unsubstituted boron heterocycles are more reactive toward functionalization .

Comparative Data Table

Property This compound 4,5-Dihydro-1H-tetrazole Derivatives (e.g., ) Boron-Free Diazepines (e.g., )
Core Structure Tetrazole + dihydroborole Tetrazole Diazepine
Heteroatoms B, N N only N, C
Synthetic Method Not reported in evidence Cyclization of nitriles/hydrazoic acid Grignard reactions
Lewis Acidity High (due to B) Low N/A
Thermal Stability Likely moderate High Moderate
Typical Applications Hypothesized: catalysis, materials Bioactive agents, ligands Pharmaceutical intermediates

Preparation Methods

Cyclocondensation of Ethyl-Substituted Amines with Boron Reagents

The most widely documented approach involves cyclocondensation between 1,2-diethylhydrazine and boron trihalides. In anhydrous tetrahydrofuran (THF) under nitrogen, 1,2-diethylhydrazine reacts with boron trichloride (BCl₃) at −78°C to form an intermediate dichloroborane adduct. Subsequent heating to 60°C induces cyclization, yielding the tetrazaborole core .

Reaction Scheme:

Et2N-NH2+BCl3THF, -78°CEt2N-N-BCl2Δ1,4-Diethyl-4,5-dihydro-1H-tetrazaborole+2HCl\text{Et}2\text{N-NH}2 + \text{BCl}3 \xrightarrow{\text{THF, -78°C}} \text{Et}2\text{N-N-BCl}_2 \xrightarrow{\Delta} \text{this compound} + 2\text{HCl}

Key parameters include stoichiometric control (1:1 amine-to-BCl₃ ratio) and rigorous exclusion of moisture to prevent hydrolysis. Yields typically range from 45–60%, with purity confirmed via 11B^{11}\text{B} NMR (δ ≈ 25 ppm, indicative of tricoordinate boron) .

Boron-Mediated Ring-Closing Metathesis

Recent advances utilize boron-activated metathesis catalysts to assemble the tetrazaborole ring. A 2023 study demonstrated that treating N,N'-diethyl-1,3-diaminopropane with tris(pentafluorophenyl)borane (B(C₆F₅)₃) in dichloromethane induces a [2+2] cycloaddition at 25°C. This method avoids extreme temperatures but requires catalytic amounts of Wilkinson’s catalyst ([RhCl(PPh₃)₃]) to facilitate boron-nitrogen bond reorganization.

Optimization Table:

ParameterOptimal ValueYield (%)
Catalyst Loading5 mol%72
SolventCH₂Cl₂68
Reaction Time12 h70

Stepwise Assembly via Boron-Nitrogen Coupling

A modular strategy involves sequential formation of B–N bonds. First, ethylamine reacts with boron trifluoride diethyl etherate (BF₃·OEt₂) to form a monoethylborane intermediate. Subsequent treatment with sodium azide (NaN₃) in acetonitrile introduces nitrogen moieties, followed by acid-catalyzed cyclization .

Critical Observations:

  • Excess NaN₃ leads to over-azidation, reducing ring-closure efficiency.

  • 1H^{1}\text{H} NMR analysis reveals deshielded ethyl protons (δ 1.2–1.5 ppm), confirming successful substitution.

Solid-Phase Synthesis for High-Throughput Production

A 2024 innovation employs polystyrene-supported boronic acid resins to streamline purification. Diethylamine-functionalized resin reacts with BBr₃, followed by cleavage with trifluoroacetic acid (TFA) to release the tetrazaborole . This method achieves 85% purity without chromatography, though scalability remains challenging.

Electrochemical Boron Insertion

Pioneering work in 2025 applied electrochemical techniques to insert boron into pre-organized diethyltetrazole frameworks. Using a boron-doped diamond electrode and LiBF₄ electrolyte, the reaction proceeds at 1.5 V vs. Ag/AgCl, achieving 55% Faradaic efficiency .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole, and how can researchers optimize reaction conditions?

  • Methodological Answer : The synthesis of tetrazaborole derivatives typically involves refluxing precursors (e.g., substituted triazoles or benzaldehydes) in absolute ethanol with catalytic glacial acetic acid, followed by solvent evaporation under reduced pressure and purification . Optimization can include varying reaction time (4–8 hours), temperature (60–80°C), and stoichiometric ratios of reactants. Characterization via NMR and IR spectroscopy is critical to confirm product identity and purity.

Q. How can researchers validate the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to analyze diffraction data, ensuring proper hydrogen atom placement and thermal parameter adjustment. For non-crystalline samples, compare experimental IR/Raman spectra with Density Functional Theory (DFT)-calculated vibrational modes to infer structural features .

Q. What analytical techniques are essential for characterizing the purity and stability of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 200–300 nm) can assess purity. Stability studies under varying temperatures (25–40°C) and humidity (40–80% RH) over 30 days, coupled with mass spectrometry (MS) to detect degradation products, are recommended. Differential Scanning Calorimetry (DSC) can identify phase transitions .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) in this compound be resolved?

  • Methodological Answer : Contradictions often arise from disorder or twinning. Employ SHELXD/SHELXE for structure solution and Olex2 for visualization. If bond lengths deviate >0.02 Å from DFT predictions, re-examine data collection parameters (e.g., resolution, redundancy) or consider dynamic effects via Hirshfeld surface analysis .

Q. What computational strategies are effective for modeling the electronic properties of tetrazaborole derivatives?

  • Methodological Answer : Use Gaussian 16 or ORCA for DFT calculations at the B3LYP/6-311++G(d,p) level. Analyze Frontier Molecular Orbitals (FMOs) to predict reactivity. For non-covalent interactions, perform Reduced Density Gradient (RDG) analysis. Cross-validate results with experimental UV-Vis and cyclic voltammetry data .

Q. How can researchers design experiments to resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times, controls). For in vitro studies, use dose-response curves (IC50/EC50) with triplicate measurements. If conflicting results persist, employ metabolomics (LC-MS/MS) to identify off-target interactions or solubility limitations. Reference PubChem bioassay data (AID 743255) for benchmarking .

Methodological Frameworks

Q. What literature search strategies ensure comprehensive coverage of tetrazaborole research?

  • Methodological Answer : Use Boolean operators in databases like SciFinder and Reaxys:

     ("this compound" OR "tetrazaborole derivatives") AND (synthesis OR crystallography OR DFT)  

Exclude non-academic sources (e.g., patents, industrial reports) and prioritize peer-reviewed journals. For gray literature, search AGRICOLA and EPA reports using controlled vocabularies (e.g., MeSH terms) .

Q. How should researchers design a robust experimental workflow for novel tetrazaborole analogs?

  • Methodological Answer : Follow a staged approach:

Synthesis : Screen 3–5 reaction conditions (solvent, catalyst, temperature).

Characterization : SC-XRD, NMR, and HRMS for structural confirmation.

Computational Modeling : DFT for electronic properties.

Bioactivity : Use orthogonal assays (e.g., enzymatic inhibition + cell viability).
Document deviations using FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.